molecular formula C9H12BrF3N2O B2420124 4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856020-52-4

4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No. B2420124
M. Wt: 301.107
InChI Key: JNDBWRYNKMZDEO-UHFFFAOYSA-N
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Description

The compound “4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The bromo, propyl, trifluoroethoxy, and methyl groups attached to this ring could give this compound unique properties, but without specific studies or data, it’s hard to say what those might be .


Synthesis Analysis

The synthesis of a compound like this would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the addition of the various substituents. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring provides a rigid, planar core, while the various substituents could add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the bromo group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and trifluoroethoxy groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Pyrazole derivatives, including those related to the specified compound, have been studied for their antibacterial and antifungal properties. For instance, compounds synthesized from bromination of pyrazoles showed in vitro antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus flavus and Aspergillus niger (Pundeer et al., 2013).

Chemical Synthesis and Functionalization

  • Pyrazole compounds, similar to the specified chemical, are valuable in chemical synthesis for their reactivity and potential to form various derivatives. For example, bromo(hetero)arenes, which are structurally related to the specified compound, are key starting materials for various functionalization reactions, including metalation and cross-coupling reactions (Kleizienė et al., 2009).

Copper-Catalyzed Chemoselective Synthesis

  • Copper-catalyzed cycloaddition processes involving pyrazole compounds have been explored to synthesize derivatives with potential applications in various fields. This process highlights the versatility of pyrazole compounds in synthetic chemistry (Lu et al., 2019).

Tautomerism and Molecular Structure

  • The tautomerism and molecular structure of pyrazole derivatives, including those with bromo substitutions, have been studied using techniques like magnetic resonance spectroscopy and X-ray crystallography. This research contributes to a deeper understanding of the chemical properties and behavior of these compounds (Trofimenko et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further studies to determine its properties, potential uses, and safety profile. This could include experimental studies as well as computational modeling .

properties

IUPAC Name

4-bromo-1-propyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF3N2O/c1-2-3-15-4-7(10)8(14-15)5-16-6-9(11,12)13/h4H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDBWRYNKMZDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

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